![molecular formula C21H22N2O2S B2759990 4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 899958-15-7](/img/structure/B2759990.png)
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to predict the properties of this compound .Aplicaciones Científicas De Investigación
Bio-Based Organogelators
Background: Organogels are materials that form a gel-like structure in organic solvents. They have applications in various fields, including drug delivery, cosmetics, and tissue engineering. Furan-2,5-dicarboxylic acid (FDCA) is a promising molecule for bio-based polyesters, but its use in organogels has not been explored until recently.
Application: Researchers have investigated the design of FDCA-based organogelators that self-assemble into fibrillar networks stabilized by hydrogen bonding. These organogelators exhibit versatility, especially in apolar liquids. The gels’ structure has been characterized using techniques such as FTIR, CD spectroscopy, crystallography, powder X-ray diffraction, and rheology .
Bioplastics Synthesis
Background: Bioplastics are environmentally friendly alternatives to conventional plastics. Furan-2,5-dimethylcarboxylate (FDMC) is an oxidative esterification product of 5-hydroxymethylfurfural (HMF). It is considered a potential replacement for 2,5-furan dicarboxylic acid (FDCA) in bioplastics synthesis.
Application: FDMC can serve as a building block for bio-based polyesters. Its use in bioplastics production aligns with sustainability goals and reduces dependence on fossil fuels. Researchers are exploring its synthesis and polymerization pathways for eco-friendly plastic materials .
Concurrent Formation of Furan-2,5- and Furan-2,4-Dicarboxylic Acid
Background: Furan-2,5-dicarboxylic acid (FDCA) is closely related to furan-2,4-dicarboxylic acid. Both compounds have potential applications in materials science and polymer chemistry.
Application: Under specific conditions (solvent-free and high temperature), a disproportionation reaction leads to the concurrent formation of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid. These compounds can be used as monomers for the synthesis of novel polymers with tailored properties .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Without more information, it’s impossible to provide details on the safety and hazards of this compound.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-8-9-15(2)16(11-14)13-26-20-18-6-3-7-19(18)23(21(24)22-20)12-17-5-4-10-25-17/h4-5,8-11H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCIELGMZDOWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)
![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)
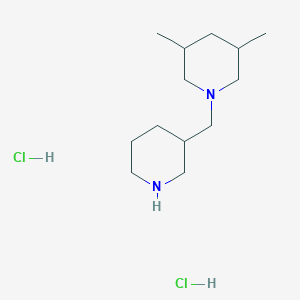
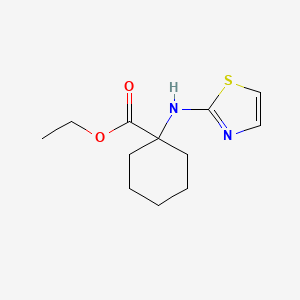
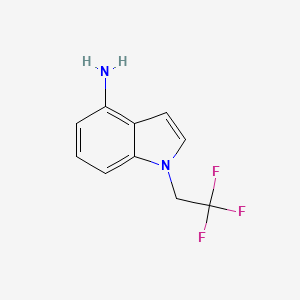
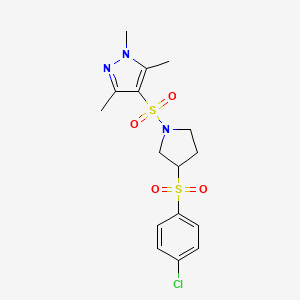
![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)
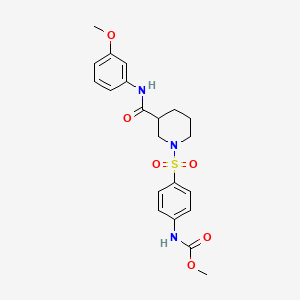

![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)
![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)